Cas no 872206-43-4 (6-(2-hydroxypropan-2-yl)-5-methyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one)

6-(2-hydroxypropan-2-yl)-5-methyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one structure
872206-43-4 structure
Product Name:6-(2-hydroxypropan-2-yl)-5-methyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one
N.o CAS:872206-43-4
MF:C10H13N3O2
MW:207.229121923447
CID:1119966
Update Time:2023-12-15

6-(2-hydroxypropan-2-yl)-5-methyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one Propriedades químicas e físicas

Nomes e Identificadores

    • 6-(1-hydroxy-1-methylethyl)-5-methyl-Pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
    • 6-(2-hydroxypropan-2-yl)-5-methyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one
    • 6-(1-Hydroxy-1-methylethyl)-5-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one (ACI)
    • 6-(1-Hydroxy-1-methylethyl)-5-methyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one
    • Inchi: 1S/C10H13N3O2/c1-6-7(10(2,3)15)4-13-8(6)9(14)11-5-12-13/h4-5,15H,1-3H3,(H,11,12,14)
    • Chave InChI: YANYBIWYQVVFPQ-UHFFFAOYSA-N
    • SMILES: O=C1C2N(C=C(C(C)(C)O)C=2C)NC=N1

6-(2-hydroxypropan-2-yl)-5-methyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FD02075-5g
6-(2-hydroxypropan-2-yl)-5-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
872206-43-4 95%
5g
$3573 2023-09-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN18525-100MG
6-(2-hydroxypropan-2-yl)-5-methyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one
872206-43-4 95%
100MG
¥ 2,884.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN18525-250MG
6-(2-hydroxypropan-2-yl)-5-methyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one
872206-43-4 95%
250MG
¥ 4,613.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN18525-500MG
6-(2-hydroxypropan-2-yl)-5-methyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one
872206-43-4 95%
500MG
¥ 7,682.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN18525-1G
6-(2-hydroxypropan-2-yl)-5-methyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one
872206-43-4 95%
1g
¥ 11,523.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN18525-5G
6-(2-hydroxypropan-2-yl)-5-methyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one
872206-43-4 95%
5g
¥ 34,570.00 2023-04-13
Ambeed
A420757-1g
6-(2-Hydroxypropan-2-yl)-5-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one
872206-43-4 98%
1g
$2610.0 2025-04-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1554075-1g
6-(2-Hydroxypropan-2-yl)-5-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one
872206-43-4 98%
1g
¥11873.00 2024-04-27
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN18525-100.0mg
6-(2-hydroxypropan-2-yl)-5-methyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one
872206-43-4 95%
100.0mg
¥2881.0000 2025-04-11
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN18525-250.0mg
6-(2-hydroxypropan-2-yl)-5-methyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one
872206-43-4 95%
250.0mg
¥4610.0000 2025-04-11

6-(2-hydroxypropan-2-yl)-5-methyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one Método de produção

Método de produção 1

Condições de reacção
1.1 Solvents: Tetrahydrofuran ;  15 - 25 °C; 2 h, 20 °C; 20 °C → -2 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  < 15 °C
Referência
Synthesis of antitumor drug brivanib
Sun, Min; et al, Zhongguo Xinyao Zazhi, 2012, 21(17), 2065-2068

Método de produção 2

Condições de reacção
1.1 Solvents: Ethanol ;  8 h, reflux
2.1 Solvents: Tetrahydrofuran ;  15 - 25 °C; 2 h, 20 °C; 20 °C → -2 °C
2.2 Reagents: Ammonium chloride Solvents: Water ;  < 15 °C
Referência
Synthesis of antitumor drug brivanib
Sun, Min; et al, Zhongguo Xinyao Zazhi, 2012, 21(17), 2065-2068

Método de produção 3

Condições de reacção
1.1 Reagents: Triethylamine ,  tert-Butyl N-hydroxycarbamate Solvents: Dichloromethane
1.2 75 min, < 5 °C; 5 °C → rt; 8 h, rt
1.3 Reagents: Water
1.4 Reagents: Methanesulfonic acid Solvents: Dichloromethane ;  rt; 6 h, rt
1.5 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7 - 8
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  < 5 °C; 1 h, rt; rt → 45 °C; 1 h, 45 °C; 45 °C → -5 °C
2.2 Solvents: Dimethylformamide ;  < 0 °C; 8 h, rt
2.3 Reagents: Sodium thiosulfate Solvents: Water
3.1 Solvents: Ethanol ;  8 h, reflux
4.1 Solvents: Tetrahydrofuran ;  15 - 25 °C; 2 h, 20 °C; 20 °C → -2 °C
4.2 Reagents: Ammonium chloride Solvents: Water ;  < 15 °C
Referência
Synthesis of antitumor drug brivanib
Sun, Min; et al, Zhongguo Xinyao Zazhi, 2012, 21(17), 2065-2068

Método de produção 4

Condições de reacção
1.1 Reagents: Methanesulfonic acid Solvents: Dichloromethane ;  rt; 6 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7 - 8
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  < 5 °C; 1 h, rt; rt → 45 °C; 1 h, 45 °C; 45 °C → -5 °C
2.2 Solvents: Dimethylformamide ;  < 0 °C; 8 h, rt
2.3 Reagents: Sodium thiosulfate Solvents: Water
3.1 Solvents: Ethanol ;  8 h, reflux
4.1 Solvents: Tetrahydrofuran ;  15 - 25 °C; 2 h, 20 °C; 20 °C → -2 °C
4.2 Reagents: Ammonium chloride Solvents: Water ;  < 15 °C
Referência
Synthesis of antitumor drug brivanib
Sun, Min; et al, Zhongguo Xinyao Zazhi, 2012, 21(17), 2065-2068

Método de produção 5

Condições de reacção
1.1 Solvents: Tetrahydrofuran ;  4.5 h, -20 °C → rt
Referência
Exploration of novel pyrrolo[2,1-f][1,2,4]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2
Shi, Wei; et al, European Journal of Medicinal Chemistry, 2018, 158, 814-831

Método de produção 6

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  < 5 °C; 1 h, rt; rt → 45 °C; 1 h, 45 °C; 45 °C → -5 °C
1.2 Solvents: Dimethylformamide ;  < 0 °C; 8 h, rt
1.3 Reagents: Sodium thiosulfate Solvents: Water
2.1 Solvents: Ethanol ;  8 h, reflux
3.1 Solvents: Tetrahydrofuran ;  15 - 25 °C; 2 h, 20 °C; 20 °C → -2 °C
3.2 Reagents: Ammonium chloride Solvents: Water ;  < 15 °C
Referência
Synthesis of antitumor drug brivanib
Sun, Min; et al, Zhongguo Xinyao Zazhi, 2012, 21(17), 2065-2068

Método de produção 7

Condições de reacção
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Tetrahydrofuran ;  20 h, 55 °C
2.1 Reagents: Sodium hydroxide ,  Ammonium hydroxide ,  Sodium hypochlorite ,  Ammonium chloride Solvents: Diethyl ether ;  3 h, rt
3.1 8 h, 180 °C
4.1 Solvents: Tetrahydrofuran ;  4.5 h, -20 °C → rt
Referência
Exploration of novel pyrrolo[2,1-f][1,2,4]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2
Shi, Wei; et al, European Journal of Medicinal Chemistry, 2018, 158, 814-831

Método de produção 8

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane
1.2 75 min, < 5 °C; 5 °C → rt; 8 h, rt
1.3 Reagents: Water
2.1 Reagents: Methanesulfonic acid Solvents: Dichloromethane ;  rt; 6 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7 - 8
3.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  < 5 °C; 1 h, rt; rt → 45 °C; 1 h, 45 °C; 45 °C → -5 °C
3.2 Solvents: Dimethylformamide ;  < 0 °C; 8 h, rt
3.3 Reagents: Sodium thiosulfate Solvents: Water
4.1 Solvents: Ethanol ;  8 h, reflux
5.1 Solvents: Tetrahydrofuran ;  15 - 25 °C; 2 h, 20 °C; 20 °C → -2 °C
5.2 Reagents: Ammonium chloride Solvents: Water ;  < 15 °C
Referência
Synthesis of antitumor drug brivanib
Sun, Min; et al, Zhongguo Xinyao Zazhi, 2012, 21(17), 2065-2068

6-(2-hydroxypropan-2-yl)-5-methyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one Raw materials

6-(2-hydroxypropan-2-yl)-5-methyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one Preparation Products

6-(2-hydroxypropan-2-yl)-5-methyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:872206-43-4)6-(2-hydroxypropan-2-yl)-5-methyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one
Número da Ordem:A1092406
Estado das existências:in Stock
Quantidade:1g
Pureza:99%
Informação de Preços Última Actualização:Thursday, 29 August 2024 20:06
Preço ($):1554.0
E- mail:sales@amadischem.com
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:872206-43-4)6-(2-hydroxypropan-2-yl)-5-methyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one
A1092406
Pureza:99%
Quantidade:1g
Preço ($):1554.0
E- mail